1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group attached to a cyclopropane ring, which is further connected to a tetrahydroquinoline structure. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Mechanism of Action
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with cyclopropanecarboxylic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The mixture is cooled in an ice-water bath to maintain a low temperature during the addition of reagents .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified using techniques like recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)cyclopropanecarbonitrile
- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
- 1-(4-Fluorophenyl)cyclopropanamine hydrochloride .
Uniqueness
1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of a fluorophenyl group, cyclopropane ring, and tetrahydroquinoline structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[1-(4-fluorophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c20-16-9-7-15(8-10-16)19(11-12-19)18(22)21-13-3-5-14-4-1-2-6-17(14)21/h1-2,4,6-10H,3,5,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIUOCJXYFEMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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